molecular formula C7H16N2O B1525943 3-amino-N-(propan-2-yl)butanamide CAS No. 1179165-39-9

3-amino-N-(propan-2-yl)butanamide

Cat. No.: B1525943
CAS No.: 1179165-39-9
M. Wt: 144.21 g/mol
InChI Key: UNSMDIXGGXNUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(propan-2-yl)butanamide is an organic compound with the molecular formula C7H15N2O. It is a derivative of butanamide and contains an amino group attached to the nitrogen atom of the propan-2-yl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of butanamide with propan-2-ylamine under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a series of chemical reactions involving the use of reagents such as acyl chlorides, amines, and solvents. The process is optimized to achieve high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Reduced forms of the compound.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-(propan-2-yl)butanamide has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-N-(propan-2-yl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes.

Comparison with Similar Compounds

  • 3-Amino-N-(propan-2-yl)propanamide: A closely related compound with a shorter carbon chain.

  • 3-Amino-N-(butan-2-yl)butanamide: A structural isomer with a different arrangement of atoms.

Uniqueness: 3-Amino-N-(propan-2-yl)butanamide is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds.

Properties

IUPAC Name

3-amino-N-propan-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)9-7(10)4-6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSMDIXGGXNUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(propan-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(propan-2-yl)butanamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(propan-2-yl)butanamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-(propan-2-yl)butanamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-(propan-2-yl)butanamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-(propan-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.